Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate
Description
Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic tropane derivative characterized by an 8-azabicyclo[3.2.1]octane core. Key structural features include:
- Position 3: Both an amino (-NH₂) and an ethyl ester (-COOEt) group.
- Position 8: A methyl substituent on the nitrogen atom.
This compound is of interest in medicinal chemistry due to the tropane scaffold's prevalence in central nervous system (CNS) agents, such as cocaine analogs and anticholinergics . Its synthesis typically involves functionalization of the tropane core via alkylation, esterification, or substitution reactions .
Properties
IUPAC Name |
ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-15-10(14)11(12)6-8-4-5-9(7-11)13(8)2/h8-9H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDUNXQJDMUGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC(C1)N2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various organic reactions such as cyclization and functional group transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Multistep Synthesis and Nematicidal Activity of 2-(8-azabicyclo3.2.1 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate has diverse applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound's biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Analogues
The following table highlights structural analogs and their key differences:
Key Observations :
- Position 3: Substitution with amino/ester (target) vs. phenyl (Troparil) or hydroxy/carboxylic acid () alters hydrogen bonding and receptor interactions .
- Position 8 : Methyl vs. benzyl () affects lipophilicity and steric hindrance, influencing bioavailability .
- Salt Forms : Hydrochloride salts (e.g., ) enhance water solubility, critical for pharmaceutical formulations .
Physicochemical Properties
Biological Activity
Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate, also known by its CAS number 1218352-79-4, is a bicyclic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, characterized by a bicyclic structure that imparts unique pharmacological properties. The molecular formula is with a molecular weight of approximately 212.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1218352-79-4 |
| Purity | 98% |
This compound functions primarily as a monoamine reuptake inhibitor . This mechanism is critical in the treatment of various neuropsychiatric disorders, including depression and anxiety. By inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, this compound can enhance mood and alleviate symptoms associated with mood disorders.
Case Studies
- Antidepressant Efficacy : A study highlighted the efficacy of related compounds in treating major depressive disorder by demonstrating their ability to inhibit monoamine transporters effectively . Ethyl 3-amino derivatives showed promise in preclinical models for similar applications.
- Neurotransmitter Interaction : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane series exhibit selectivity towards serotonin and norepinephrine transporters, suggesting potential for tailored antidepressant therapies with reduced side effects compared to traditional SSRIs .
Therapeutic Applications
The biological activity of this compound extends beyond antidepressant properties:
- Attention Deficit Hyperactivity Disorder (ADHD) : As a monoamine reuptake inhibitor, this compound may be beneficial in managing ADHD symptoms by modulating neurotransmitter levels in the brain .
- Anxiolytic Effects : Its potential anxiolytic properties could be explored further for treating anxiety disorders, given its mechanism of action on serotonin pathways .
Research Findings
Recent investigations into related compounds have provided insights into their biological activity:
- In vitro Studies : Compounds within this class have been shown to inhibit reuptake mechanisms in cells expressing human serotonin and norepinephrine transporters . This suggests that Ethyl 3-amino derivatives could be developed into effective therapeutic agents.
- Safety Profile : Preliminary data indicate that these compounds may exhibit a favorable safety profile compared to older tricyclic antidepressants, which are known for their cardiovascular side effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate, and how can reaction yields be optimized?
- Methodology : The synthesis of bicyclic compounds like this often involves enantioselective routes using acyclic precursors with predefined stereochemistry. For example, desymmetrization of tropinone derivatives or stereoselective cyclization can yield the bicyclic core. Optimization includes:
- Catalyst selection : Chiral catalysts (e.g., organocatalysts or transition metal complexes) to control stereochemistry.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (e.g., reflux conditions) to enhance reaction efficiency .
- Purification : Column chromatography with gradients of dichloromethane/ether (9:1) to isolate high-purity products .
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze and NMR spectra to confirm the bicyclic scaffold and substituents. Key signals include the ethyl ester (δ ~4.1 ppm for CH, δ ~1.3 ppm for CH) and amino protons (δ ~2.5 ppm).
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 200.128) and fragmentation patterns .
- Infrared spectroscopy : Identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) stretches .
Q. What are the stability and storage considerations for this compound under laboratory conditions?
- Methodology :
- Stability : The compound is stable under standard conditions but may degrade in acidic/basic environments. Monitor via TLC or HPLC for decomposition.
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How does the bioactivity of this compound compare to structurally related azabicyclic compounds?
- Methodology :
- Comparative assays : Test against similar compounds (e.g., 8-methyl-3-oxo analogs) in antimicrobial or receptor-binding assays. For example:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Methyl 8-methyl-3-oxo analog | <0.03125 | Staphylococcus aureus |
| Benzothiazole derivatives | <0.1 | Klebsiella pneumoniae |
- Structure-activity relationship (SAR) : Modify substituents (e.g., ester vs. carboxylic acid) to assess impact on potency .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
- Methodology :
- Reproducibility checks : Validate protocols using identical reagents (e.g., LiAlH for reductions) and equipment (e.g., anhydrous glassware).
- Data normalization : Adjust for variables like bacterial strain variability or solvent purity. Cross-reference with orthogonal assays (e.g., enzymatic vs. whole-cell assays) .
Q. What strategies are effective for enantioselective synthesis of this compound, and how is chirality confirmed?
- Methodology :
- Chiral auxiliaries : Use tert-butyl carbamate groups to direct stereochemistry during cyclization .
- Analytical techniques : Polarimetry or chiral HPLC (e.g., Chiralpak® columns) to determine enantiomeric excess (ee). Compare retention times with racemic mixtures .
Q. What toxicological precautions are necessary when handling this compound in vivo or in cellular models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
